molecular formula C10H13N3O3 B3059926 6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid CAS No. 1439899-02-1

6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid

Cat. No.: B3059926
CAS No.: 1439899-02-1
M. Wt: 223.23
InChI Key: FAALTEVKCMLQDZ-UHFFFAOYSA-N
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Description

6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid (CAS 1439899-02-1) is a pyrimidine derivative that serves as a versatile and valuable intermediate in pharmaceutical research and development . This compound features a rigid pyrimidine core substituted at the 4-position with a carboxylic acid group and at the 6-position with a tetrahydro-2H-pyran-4-ylamino moiety . This specific molecular architecture makes it a critical building block for constructing heterocyclic scaffolds with potential biological activity, particularly in the development of kinase inhibitors and other small-molecule therapeutics . The presence of the polar carboxylic acid group enhances binding interactions with biological targets, while the tetrahydro-2H-pyran ring contributes to improved solubility and metabolic stability of the resulting drug candidates . As a key synthetic intermediate, it is employed in multi-step organic synthesis, where its functional groups allow for further derivatization to tailor biological activity and physicochemical properties . Researchers utilize this compound in the discovery and synthesis of novel therapeutic agents targeting a range of diseases, leveraging its unique structural features to enhance efficacy, selectivity, and pharmacokinetic profiles . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(oxan-4-ylamino)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-10(15)8-5-9(12-6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAALTEVKCMLQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC=NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166969
Record name 4-Pyrimidinecarboxylic acid, 6-[(tetrahydro-2H-pyran-4-yl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-02-1
Record name 4-Pyrimidinecarboxylic acid, 6-[(tetrahydro-2H-pyran-4-yl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarboxylic acid, 6-[(tetrahydro-2H-pyran-4-yl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid (CAS No. 1439899-02-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol, is characterized by its unique structural features that may contribute to various pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

SMILES C1COCCC1NC2=NC=NC(=C2)C(=O)O\text{SMILES }C1COCCC1NC2=NC=NC(=C2)C(=O)O

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidine compounds similar to this compound show significant cytotoxic effects against various cancer cell lines. For instance, certain analogs have demonstrated IC50 values in the nanomolar range, indicating potent antiproliferative properties against tumor cells .
  • Anticonvulsant Properties : The compound's structural characteristics may also confer anticonvulsant activity, as evidenced by studies on related pyrimidine derivatives that have shown efficacy in reducing seizure activity in preclinical models .
  • Microtubule Targeting : Compounds with similar frameworks have been evaluated for their ability to disrupt microtubule dynamics, which is a critical mechanism in cancer therapy. The ability to inhibit microtubule polymerization can lead to cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorIC50 < 40 nM in multiple cancer cell lines
AnticonvulsantSignificant reduction in seizure frequency
Microtubule InhibitionDisruption of microtubule assembly observed

Detailed Research Findings

  • Antitumor Efficacy : A study evaluating a series of pyrimidine derivatives found that compounds structurally related to this compound exhibited potent cytotoxicity against various cancer cell lines, with specific analogs achieving IC50 values below 40 nM. These findings suggest a promising avenue for the development of new anticancer agents based on this scaffold .
  • Mechanisms of Action : Research into the mechanisms underlying the biological activity of these compounds indicates that they may function by inhibiting key cellular pathways involved in proliferation and survival, particularly through interactions with tubulin and other microtubule-associated proteins .
  • Pharmacological Profiles : The pharmacological profiles of these compounds suggest potential applications not only in oncology but also in neurological disorders due to their anticonvulsant properties observed in animal models .

Scientific Research Applications

Medicinal Chemistry

6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid has been explored for its potential therapeutic effects:

  • Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structures exhibit anticonvulsant properties, indicating that this compound may have similar effects and could be developed into a treatment for epilepsy or other seizure disorders .

Drug Development

The compound's structural features make it a candidate for drug modification and optimization:

  • Lead Compound in Drug Design : Its unique combination of functional groups allows for modifications that can enhance pharmacological properties, such as increased bioavailability and reduced side effects. This is particularly relevant in the context of developing new treatments for neurological disorders .

Biochemical Research

In biochemical studies, this compound can serve as a useful tool:

  • Enzyme Inhibition Studies : The presence of the carboxylic acid group allows the compound to interact with various enzymes, making it suitable for studies aimed at understanding enzyme mechanisms or developing enzyme inhibitors .

Case Study 1: Anticonvulsant Screening

A study conducted on structurally related compounds demonstrated significant anticonvulsant activity in animal models. The research highlighted the importance of the pyrimidine ring in modulating neuronal excitability, suggesting that this compound could be further investigated as a potential anticonvulsant agent .

Case Study 2: Synthesis and Structure-Activity Relationship (SAR)

Research focusing on SAR has shown that modifications to the tetrahydropyran moiety can significantly affect the biological activity of pyrimidine derivatives. This study emphasizes the potential of this compound as a lead compound for further development into more potent derivatives with targeted biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid (1439899-02-1) C₁₀H₁₃N₃O₃ 223.23 Tetrahydro-2H-pyran-4-ylamino, carboxylic acid Enhanced solubility via H-bonding; drug design applications
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) C₇H₇ClN₂O₂ 186.59 Chlorine (C2), methyl (C6), carboxylic acid Electronegative Cl may improve binding affinity; hazardous handling noted
Pyrimidine-4-carboxylic acid (N/A) C₅H₄N₂O₂ 140.10 Unsubstituted pyrimidine, carboxylic acid Simpler structure; lower molecular weight; foundational for derivatives
Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid (1393330-60-3) C₁₂H₁₅NO₃ 221.25 Pyridine-methyl, carboxylic acid Aromatic pyridine enhances π-π interactions; potential metalloenzyme modulation
6-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-4-carboxylic acid (2090869-36-4) C₁₁H₁₅N₃O₃ 237.26 (Tetrahydro-2H-pyran-4-yl)methylamino, carboxylic acid Increased steric bulk; potential pharmacokinetic optimization

Key Findings

Substituent Effects on Solubility and Reactivity The tetrahydro-2H-pyran-4-ylamino group in the target compound improves solubility via hydrogen bonding compared to the chlorine in 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which increases electronegativity but may reduce solubility . The pyridine-methyl group in CAS 1393330-60-3 introduces aromaticity, favoring interactions with hydrophobic protein pockets .

Molecular Weight and Complexity

  • The target compound’s molecular weight (223.23 g/mol) is intermediate, balancing complexity and bioavailability. Simpler analogs like Pyrimidine-4-carboxylic acid (140.10 g/mol) lack functional groups for targeted interactions .

Safety and Handling

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid requires specific first-aid measures, suggesting higher toxicity than the target compound, though safety data for the latter is unavailable .

Q & A

Q. What are the standard protocols for synthesizing 6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid?

The synthesis typically involves coupling tetrahydro-2H-pyran-4-amine derivatives with pyrimidine-4-carboxylic acid precursors. Key steps include:

  • Amide bond formation : Use coupling reagents like HATU or DCC in anhydrous DMF under nitrogen atmosphere to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
  • Analytical validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H/13C^{13}C NMR (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm, tetrahydro-2H-pyran signals at δ 3.5–4.0 ppm) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • NMR : 1H^1H NMR identifies protons in the tetrahydro-2H-pyran ring (e.g., axial/equatorial protons at δ 3.8–4.1 ppm) and pyrimidine NH/COOH groups (broad signals at δ 10–12 ppm) .
    • FTIR : Carboxylic acid C=O stretch at ~1700 cm1^{-1}, pyrimidine ring vibrations at 1550–1600 cm1^{-1} .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/m space group, a = 6.008 Å, b = 6.352 Å) confirms molecular packing via O–H···N hydrogen bonds (2.65–2.75 Å) and π-π stacking of pyrimidine rings .

Q. What are the solubility and handling recommendations for this compound?

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO20
    Ethanol0.25
    PBS (pH 7.2)1
    Prepare stock solutions in DMSO (purged with nitrogen) and dilute in aqueous buffers to <1% organic solvent to avoid cytotoxicity .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Store at –20°C in airtight containers; aqueous solutions degrade within 24 hours .

Advanced Research Questions

Q. How to design experiments evaluating its kinase inhibition (e.g., p38α MAPK)?

  • Assay design :
    • Enzyme activity : Use recombinant p38α MAPK with ATP (10 µM) and substrate (e.g., myelin basic protein). Measure inhibition via 33P^{33}P-ATP incorporation or fluorescence polarization .
    • IC50_{50} determination : Dose-response curves (0.1–100 µM compound) with positive controls (e.g., SB203580). Include negative controls (DMSO-only) to exclude solvent effects .
  • Selectivity screening : Test against off-target kinases (JNK, ERK) to confirm specificity .

Q. What computational methods predict its antimicrobial activity and binding modes?

  • In silico docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., TrmD methyltransferase). Key parameters:
    • Grid box centered on the active site (coordinates from PDB: 4YTT).
    • Scoring functions prioritize hydrogen bonds (e.g., pyrimidine NH to Asp152) and hydrophobic contacts (tetrahydro-2H-pyran to Val96) .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA ΔG < –8 kcal/mol) .

Q. How to resolve contradictions in biological activity data (e.g., variable IC50 _{50}50​ values)?

  • Troubleshooting steps :
    • Batch variability : Verify purity (HPLC-MS) and crystallinity (PXRD) to exclude polymorphic effects .
    • Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 6.5) to reduce variability .
    • Cellular permeability : Measure intracellular accumulation via LC-MS (e.g., HEK293 cells treated with 10 µM compound for 24 hours) .

Q. Table 1. Crystallographic Data for Pyrimidine-4-carboxylic Acid Derivatives

ParameterValueSource
Space groupP21/m
Hydrogen bond (O–H···N)2.65 Å, 168°
π-π stacking distance3.48 Å

Q. Table 2. Key Spectral Assignments

Functional Group1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
Pyrimidine C-68.35 (s, 1H)154.2
Tetrahydro-2H-pyran3.92 (m, 2H)67.8 (C-4)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid
Reactant of Route 2
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6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid

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